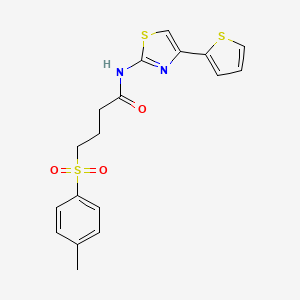

N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide

Description

Properties

IUPAC Name |

4-(4-methylphenyl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S3/c1-13-6-8-14(9-7-13)26(22,23)11-3-5-17(21)20-18-19-15(12-25-18)16-4-2-10-24-16/h2,4,6-10,12H,3,5,11H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDQORCTOZKJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide typically involves the formation of the thiazole ring followed by the introduction of the thiophene and tosyl groups. One common method involves the reaction of a thiophene derivative with a thioamide under acidic conditions to form the thiazole ring. The tosyl group is then introduced via a sulfonylation reaction using tosyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction parameters such as temperature, pressure, and reagent concentrations would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The thiazole ring can be reduced under hydrogenation conditions.

Substitution: The tosyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydrothiazole derivatives.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its pharmacological activities, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer effects could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several classes of bioactive molecules:

- Thiophene-thiazole hybrids: Compounds such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26, ) feature a thiophene-thiazole backbone but differ in substituents. While compound 26 employs a sulfonamide linker, the target compound uses a tosylbutanamide group, which may enhance metabolic stability due to reduced susceptibility to hydrolysis .

- Piperazine-linked thiazoles: Derivatives like 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13, ) replace the thiophene ring with a piperazine-acetamide chain.

- Cardioprotective thiazoles : N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide () demonstrates that electron-donating groups (e.g., methoxy) on the thiazole ring enhance cardioprotective efficacy. The target compound’s tosyl group, being electron-withdrawing, may shift activity toward different therapeutic targets .

Physicochemical Properties

Key physicochemical parameters of analogous compounds are summarized below:

The target compound’s higher molecular weight (estimated) compared to derivatives may impact bioavailability, while its tosyl group could improve membrane permeability relative to sulfonamide-linked analogues .

Biological Activity

N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, drawing from various research studies.

Synthesis

The synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide typically involves multi-step reactions including the formation of thiazole and thiophene derivatives. Various methods such as microwave-assisted synthesis and one-pot reactions have been employed to enhance yield and purity .

Antimicrobial Activity

Research indicates that compounds similar to N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide exhibit significant antimicrobial properties. In vitro studies have shown that thiazole derivatives possess activity against various bacterial strains, including Mycobacterium tuberculosis, with some derivatives demonstrating better inhibition than standard drugs .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide | 12.5 | M. tuberculosis |

| Benzothiazole derivative | 25 | Staphylococcus aureus |

| Coumarin-thiazole hybrid | 15 | E. coli |

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating Alzheimer's disease. The thiazole core has been associated with significant AChE inhibitory activity in similar compounds, suggesting that N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide may also exhibit this property .

Table 2: AChE Inhibition Potency of Related Compounds

| Compound | IC50 (µM) | Reference |

|---|---|---|

| N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide | TBD | Current Study |

| Coumarin derivative | 2.7 | [PMC11531508] |

| Thiazole-coumarin hybrid | TBD |

Case Studies

A recent study synthesized various thiazole derivatives and evaluated their biological activities. Among these, some derivatives demonstrated promising results against M. tuberculosis, indicating that structural modifications can lead to enhanced efficacy .

In another investigation focusing on AChE inhibitors, compounds with a similar structural framework were analyzed using molecular docking studies, revealing strong binding interactions with the enzyme's active site . This suggests that further exploration of N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide could yield valuable insights into its therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.